Gomphoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gomphoside is a natural product found in Gomphocarpus fruticosus with data available.

科学研究应用

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of gomphoside, particularly against Schistosoma mansoni, a significant cause of schistosomiasis. In vitro assays demonstrated that this compound monoacetate exhibited micromolar activity against newly transformed schistosomula. In vivo studies showed a 38% reduction in worm burden at a dose of 10 mg/kg in mice with chronic infections, indicating its potential as an alternative to traditional treatments like praziquantel .

Table 1: Antischistosomal Activity of this compound Monoacetate

| Treatment | Mean Number of Worms (Alive/Dead) | Worm Burden Reduction (%) |

|---|---|---|

| Control | 0.3 ± 0.7 / 0 | 0 |

| This compound Monoacetate | 3.0 ± 4.2 / 5.7 ± 2.5 | 38 |

Cardiotonic Effects

This compound is recognized for its potent inotropic effects, enhancing cardiac contractility. Research indicates that it can increase the contractility of guinea pig hearts at significantly lower doses compared to traditional cardiac glycosides like digoxin. This property makes this compound a candidate for further exploration in heart failure therapies .

Table 2: Comparison of Cardiotonic Effects

| Compound | Dose (mg) | Contractility Increase (%) |

|---|---|---|

| This compound | Low | High |

| Digoxin | Higher | Moderate |

Anticancer Potential

This compound's anticancer properties have been investigated, particularly regarding its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies involving extracts from Calotropis gigantea, which contains this compound, have shown promising results in reducing liver cancer progression and inflammation markers in animal models . The compound's mechanism may involve the modulation of signaling pathways associated with cancer cell survival and proliferation.

Toxicological Studies

While this compound shows therapeutic promise, its safety profile is crucial for clinical application. Studies have indicated that while it possesses potent biological activity, it also has a narrow therapeutic window, necessitating careful dosage considerations to avoid toxicity . Its effects on various cell lines have been documented, providing insight into potential cytotoxicity at higher concentrations.

属性

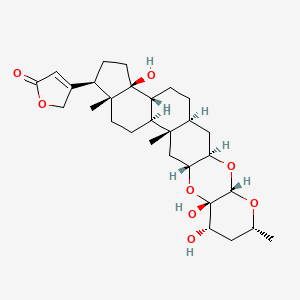

分子式 |

C29H42O8 |

|---|---|

分子量 |

518.6 g/mol |

IUPAC 名称 |

3-[(1S,3R,5S,7R,9S,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H42O8/c1-15-10-23(30)29(33)25(35-15)36-21-12-17-4-5-20-19(26(17,2)13-22(21)37-29)6-8-27(3)18(7-9-28(20,27)32)16-11-24(31)34-14-16/h11,15,17-23,25,30,32-33H,4-10,12-14H2,1-3H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26+,27-,28+,29+/m1/s1 |

InChI 键 |

OFKILMDHPMNNBF-BGFHSAJZSA-N |

手性 SMILES |

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |

规范 SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

同义词 |

gomphoside gomphoside, (2alpha(2S,3S,4S,6R),3beta,5alpha)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。